N-(4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 3-chlorophenyl group at position 2, methyl groups at positions 3 and 5, and an acetamide moiety linked via an amino group to a para-substituted phenyl ring at position 5. Its molecular formula is C₂₃H₂₁ClN₆O, with a monoisotopic mass of 432.146 g/mol (inferred from structural analogs in ).
Properties
Molecular Formula |
C22H20ClN5O |
|---|---|
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-[4-[[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C22H20ClN5O/c1-13-11-20(26-19-9-7-18(8-10-19)25-15(3)29)28-22(24-13)14(2)21(27-28)16-5-4-6-17(23)12-16/h4-12,26H,1-3H3,(H,25,29) |
InChI Key |
RFPBZBSXBABASS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)NC(=O)C)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyrimidine core. One common method involves the reaction of 3-chlorophenylhydrazine with 3,5-dimethylpyrazole-4-carboxaldehyde under acidic conditions to form the pyrazolo[1,5-a]pyrimidine intermediate. This intermediate is then reacted with 4-aminophenylacetamide in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of N-(4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Structural Variations and Functional Group Analysis
The following table summarizes key structural differences between the target compound and its analogs:
Pharmacological and Physicochemical Implications
Substituent Position and Halogen Effects: The target compound’s 2-(3-chlorophenyl) group distinguishes it from analogs with substitutions at position 3 (e.g., ). The ortho-chlorine may enhance halogen bonding with target proteins compared to para-chlorine () or non-halogenated phenyl groups () .
Linkage at Position 7: The amino (NH) linkage in the target compound enables hydrogen bonding, unlike sulfanyl (S) or ketone (O) groups in analogs (). For example, sulfanyl-linked compounds () exhibit higher logP values, suggesting improved lipophilicity but reduced solubility . Ketone-containing MK82 () is more polar, likely limiting blood-brain barrier penetration compared to acetamide derivatives .
Acetamide Substituents :
Biological Activity
N-(4-{[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core, characterized by a fused bicyclic structure. Its molecular formula is with a molecular weight of approximately 368.84 g/mol. The presence of chlorine and dimethyl groups on the phenyl rings enhances its biological activity by influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H19ClN4 |
| Molecular Weight | 368.84 g/mol |
| IUPAC Name | This compound |
| InChI Key | YZMACMBBSYWIGJ-UHFFFAOYSA-N |
This compound exhibits its biological effects primarily through modulation of specific molecular targets. It may interact with various enzymes and receptors, leading to alterations in signaling pathways that are crucial for cellular function.
Antibacterial and Antibiofilm Properties
Recent studies have highlighted the antibacterial and antibiofilm activities of pyrazolo derivatives, including this compound. In vitro assays demonstrated that this compound effectively inhibited the growth of several bacterial strains and reduced biofilm formation significantly.
Case Study Findings:
- Antibacterial Efficacy: The compound showed notable antibacterial activity against Gram-positive and Gram-negative bacteria.
- Biofilm Inhibition: In a crystal violet assay, the compound exhibited strong antibiofilm activity against biofilm-forming bacterial isolates.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the pyrazolo ring structure can significantly impact the biological potency of the compound. For example:
- Substituents at the 3 and 5 positions of the pyrazolo ring enhance antibacterial activity.
- The presence of electron-donating groups on the phenyl rings increases binding affinity to bacterial targets.
Summary of Research Findings
The following table summarizes key findings from recent studies on this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
